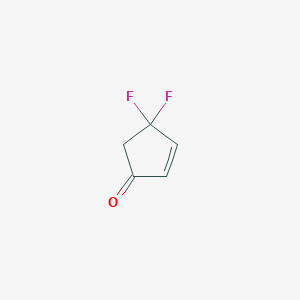
4,4-Difluorocyclopent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluorocyclopent-2-en-1-one is a fluorinated organic compound characterized by a cyclopentene ring with two fluorine atoms attached at the 4th position and a ketone group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluorocyclopent-2-en-1-one typically involves the fluorination of cyclopent-2-en-1-one derivatives. One common method includes the use of difluorocarbene intermediates, which can be generated in situ from reagents such as difluoromethyl phenyl sulfone under basic conditions. The reaction proceeds via a [2+1] cycloaddition mechanism, resulting in the formation of the difluorinated product .
Industrial Production Methods: Industrial production of this compound may involve scalable fluorination techniques, such as the use of elemental fluorine or fluorinating agents like Selectfluor. These methods ensure high yields and purity of the final product, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluorocyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluorinated cyclopentane derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 4,4-difluorocyclopent-2-en-1-ol.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products: The major products formed from these reactions include difluorinated alcohols, amines, and other substituted cyclopentene derivatives.
Scientific Research Applications
4,4-Difluorocyclopent-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in various chemical reactions and processes.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, which can enhance the stability and activity of pharmaceuticals.
Medicine: Fluorinated compounds, including this compound, are explored for their potential as drug candidates due to their unique pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 4,4-Difluorocyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s electronic properties, enhancing its reactivity and binding affinity to target molecules. For example, in medicinal chemistry, the compound may inhibit enzymes or receptors by forming strong hydrogen bonds and electrostatic interactions with active sites .
Comparison with Similar Compounds
4,4-Difluorocyclopent-2-en-1-ol: A reduced form of 4,4-Difluorocyclopent-2-en-1-one with an alcohol group instead of a ketone.
4,4-Difluorocyclopentane: A fully saturated analog without the double bond.
4,4-Difluorocyclopent-2-en-1-amine: A substituted analog with an amino group.
Uniqueness: this compound is unique due to its combination of a cyclopentene ring, fluorine atoms, and a ketone group. This structure imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
Molecular Formula |
C5H4F2O |
|---|---|
Molecular Weight |
118.08 g/mol |
IUPAC Name |
4,4-difluorocyclopent-2-en-1-one |
InChI |
InChI=1S/C5H4F2O/c6-5(7)2-1-4(8)3-5/h1-2H,3H2 |
InChI Key |
HCAAKIHMISGUPM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C=CC1(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


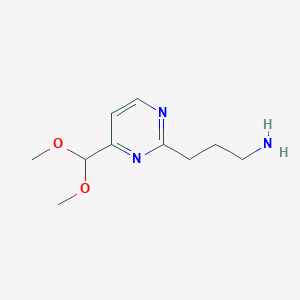
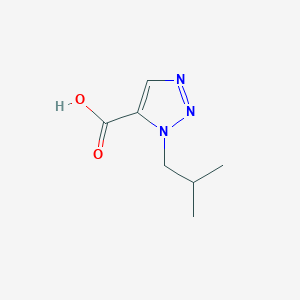
![Tert-butyl [2-(trifluoromethyl)pyrimidin-5-YL]methylcarbamate](/img/structure/B14854860.png)
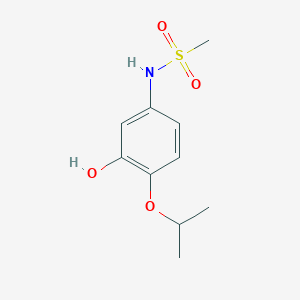
![4-hydroxy-N-[(4-methoxyphenyl)methyl]but-2-enamide](/img/structure/B14854877.png)
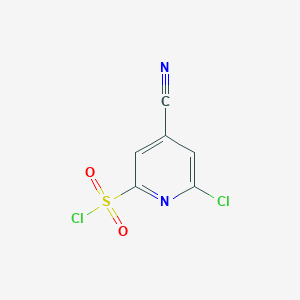
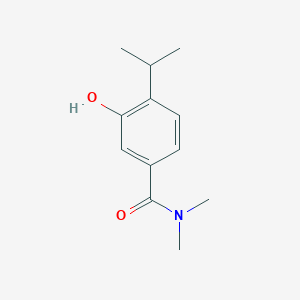
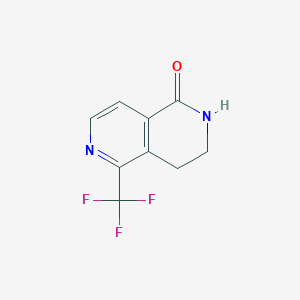
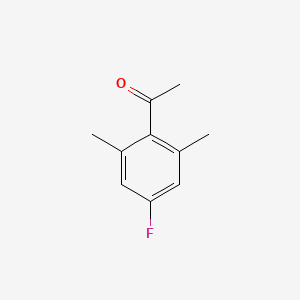
![9-Bromo-8-methyl-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B14854902.png)
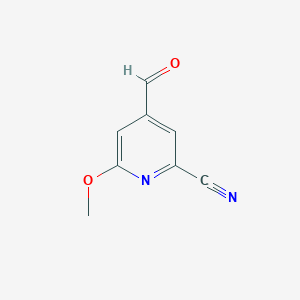

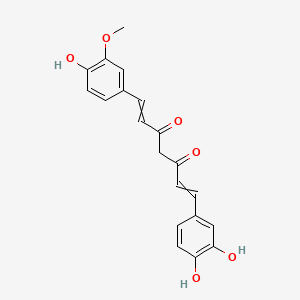
![[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14854947.png)
